molecular formula C9H7BrFNO4 B12976975 Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate

Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate

Cat. No.: B12976975
M. Wt: 292.06 g/mol
InChI Key: ASADZCDBUJZLED-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate typically involves multi-step organic reactions. One common method includes the bromination of a fluoronitrobenzene derivative followed by esterification. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Corresponding substituted phenyl derivatives.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like nitro, bromo, and fluoro can influence its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromo-4-fluorophenyl)acetate
  • Methyl 2-(3-bromo-5-fluorophenyl)acetate
  • Methyl 2-(3-bromo-4-nitrophenyl)acetate

Uniqueness

Methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research .

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

methyl 2-(3-bromo-5-fluoro-4-nitrophenyl)acetate

InChI

InChI=1S/C9H7BrFNO4/c1-16-8(13)4-5-2-6(10)9(12(14)15)7(11)3-5/h2-3H,4H2,1H3

InChI Key

ASADZCDBUJZLED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])F

Origin of Product

United States

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